

An In-depth Technical Guide on the Physicochemical Properties of Elaidic Acid

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Compound of Interest

Compound Name: *Elaidic Acid*

Cat. No.: *B191154*

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Introduction

Elaidic acid ((9E)-octadec-9-enoic acid) is the trans isomer of oleic acid and the most prevalent trans fatty acid found in partially hydrogenated vegetable oils. Its linear structure, a consequence of the trans configuration of its double bond, confers physical properties more akin to saturated fatty acids, such as a higher melting point compared to its cis counterpart, oleic acid. This distinction in structure and properties has significant implications for its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the core physicochemical properties of **elaidic acid**, detailed experimental protocols for their determination, and a visualization of key signaling pathways it modulates.

Physicochemical Properties of Elaidic Acid

The following tables summarize the key quantitative physicochemical data for **elaidic acid**, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1]
Molecular Weight	282.46 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	[2]
Melting Point	42 - 45 °C	[3]
Boiling Point	288 °C at 100 mmHg	
	234 °C at 15 mmHg	
Density	0.8734 g/cm ³ at 20 °C	
Refractive Index (n _D)	1.4597 at 20 °C	

Table 2: Solubility and Partitioning

Property	Value	Reference(s)
Water Solubility	Insoluble	
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide (approx. 100 mg/mL)	[2]
	Soluble in chloroform and slightly soluble in ethyl acetate.	
pKa	~9.95	[4]
LogP	~6.78	

Table 3: Spectroscopic Data

Spectroscopy Type	Key Features and Parameters	Reference(s)
^1H NMR (500 MHz, CDCl_3)	δ ~5.3-5.4 ppm (olefinic protons), ~2.2-2.3 ppm (α -methylene protons), ~2.0 ppm (allylic protons), ~1.6 ppm (β -methylene protons), ~1.2-1.4 ppm (methylene chain), ~0.8-0.9 ppm (terminal methyl group).	[5]
^{13}C NMR (CDCl_3)	δ ~180 ppm (carboxyl carbon), ~130 ppm (olefinic carbons), various signals between ~14-34 ppm for the aliphatic carbons.	[6]
Infrared (IR)	Characteristic peaks for C=O stretching (carboxylic acid), C=C stretching (trans), and C-H stretching.	
Mass Spectrometry (MS)	Molecular Ion $[\text{M}]^-$ at m/z 281.2486 (as elaidate). Fragmentation patterns can be used to determine the position of the double bond.	

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **elaidic acid**.

Melting Point Determination (Capillary Tube Method - AOCS Official Method Cc 1-25)

This method determines the temperature at which a fat becomes completely clear and liquid.^[7]
^[8]

Apparatus:

- Melting point capillary tubes (1 mm i.d., 50-80 mm length)^[7]
- Calibrated thermometer (e.g., AOCS Specification H 6-40 or H 7-45)^[7]
- 600 mL glass beaker^[7]
- Heating source with variable control (e.g., electric hot plate)^[7]
- Refrigerator

Procedure:

- Melt the **elaidic acid** sample and filter through filter paper to remove any impurities and ensure the sample is completely dry.^[7]
- Dip at least three clean capillary tubes into the molten sample, allowing the substance to rise to a height of approximately 10 mm.^[7]
- Fuse the end of the capillary tube containing the sample in a small flame, being careful not to burn the fat.^[7]
- Place the prepared capillary tubes in a beaker and cool in a refrigerator at 4–10 °C for 16 hours.^[7]
- Attach the capillary tubes to the thermometer with a rubber band so that the bottom of the sample is level with the thermometer bulb.^[7]
- Suspend the thermometer in the center of a 600 mL beaker containing water, ensuring the sample is submerged.^[7]
- Heat the water bath slowly, with constant stirring, at a rate of 0.5 °C per minute.^[7]

- Record the temperature at which the **elaidic acid** sample becomes completely clear and liquid. This is the melting point.^[7]
- The average of at least three determinations should be reported, with results agreeing within 0.5 °C.^[7]

Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a method to quantitatively determine the solubility of **elaidic acid** in a given organic solvent.

Apparatus:

- Analytical balance (accuracy ± 0.0001 g)
- Thermostatically controlled water bath or incubator
- Vials with screw caps
- Filtration apparatus (e.g., syringe filters, 0.45 μm)
- Oven

Procedure:

- Add an excess amount of **elaidic acid** to a known volume of the desired organic solvent in a sealed vial.
- Place the vial in a thermostatically controlled bath set to the desired temperature and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 μm filter to remove any remaining solid particles.

- Transfer the filtered solution to a pre-weighed container.
- Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and below the melting point of **elaidic acid** to avoid degradation.
- Once the solvent is fully evaporated, weigh the container with the dried **elaidic acid** residue.
- Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken. Express the result in g/L or mg/mL.

Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 20-25 mg of **elaidic acid** in 0.6 mL of deuterated chloroform (CDCl_3).
[\[5\]](#)
- Transfer the solution to a 5-mm NMR tube.[\[9\]](#)

^1H NMR Parameters:

- Spectrometer Frequency: 500 MHz or higher for better resolution.
- Pulse Angle: 30° [\[10\]](#)
- Acquisition Time: ~2.5 seconds[\[9\]](#)
- Relaxation Delay: 1-2 seconds[\[9\]](#)
- Number of Scans: 32-64 scans are typically sufficient.[\[10\]](#)

^{13}C NMR Parameters:

- Spectrometer Frequency: 125 MHz or higher.
- Pulse Angle: 90° [\[9\]](#)
- Number of Scans: 200 or more scans may be necessary due to the lower natural abundance of ^{13}C .[\[9\]](#)

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMES):

- Place approximately 20 mg of the fat/oil sample containing **elaidic acid** into a vial.[\[11\]](#)
- Add 2 mL of 0.5 M methanolic sodium hydroxide.[\[11\]](#)
- Heat the vial at 100 °C for 5 minutes and then cool.[\[11\]](#)
- Add 2 mL of boron trifluoride (BF₃) reagent and heat again at 100 °C for 5 minutes.[\[11\]](#)
- Add 2 mL of isooctane and a saturated sodium chloride solution, then vortex for 1 minute.
[\[11\]](#)
- The upper isooctane layer containing the FAMES is collected for injection.[\[11\]](#)

GC-MS Parameters (Example):

- GC Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m × 0.25 mm i.d., 0.25 µm film thickness).[\[11\]](#)
- Oven Temperature Program: Initial temperature of 45°C held for 4 min, then ramped to 175°C at 13°C/min and held for 27 min, followed by a ramp to 215°C at 4°C/min and held for 10 min.[\[11\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[11\]](#)
- Mass Range: m/z 35-500.[\[11\]](#)

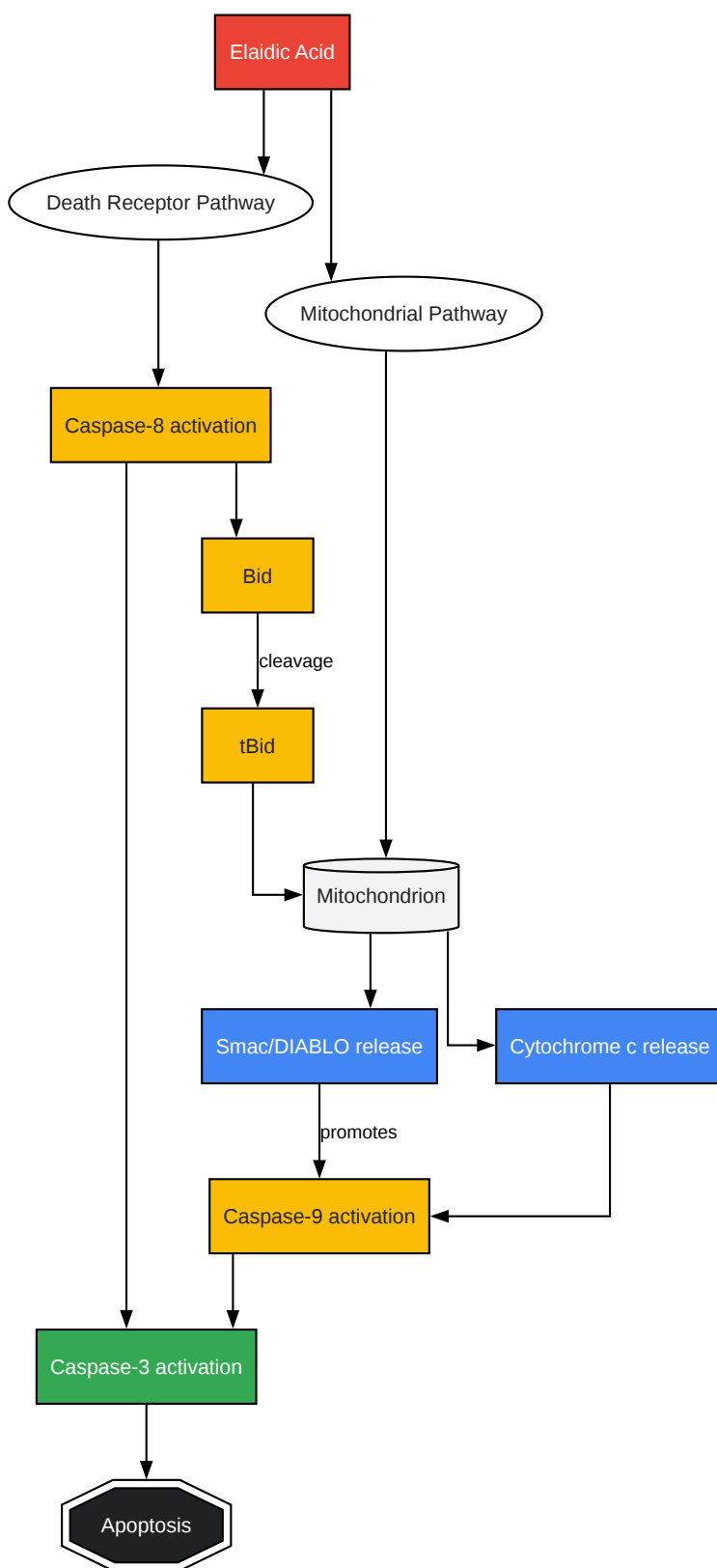
Signaling Pathways and Experimental Workflows

Elaidic acid has been shown to modulate several key signaling pathways, particularly those involved in apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

Elaidic Acid-Induced Caspase-Mediated Apoptosis

Elaidic acid can trigger apoptosis in endothelial cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of

executioner caspases.[12]

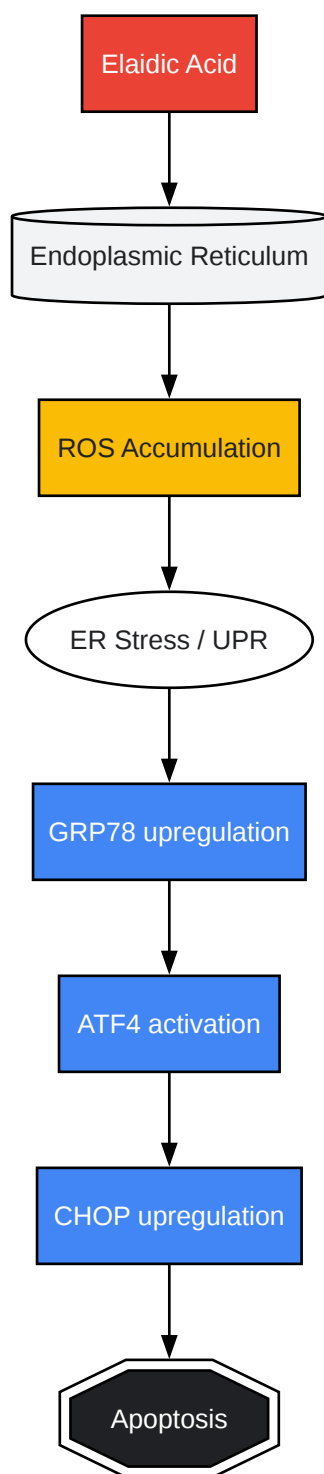


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Caspase-mediated apoptosis pathway induced by **elaidic acid**.

Elaidic Acid-Induced ER Stress-Mediated Apoptosis

Elaidic acid can also induce apoptosis by causing endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of pro-apoptotic factors.[\[13\]](#)[\[14\]](#)

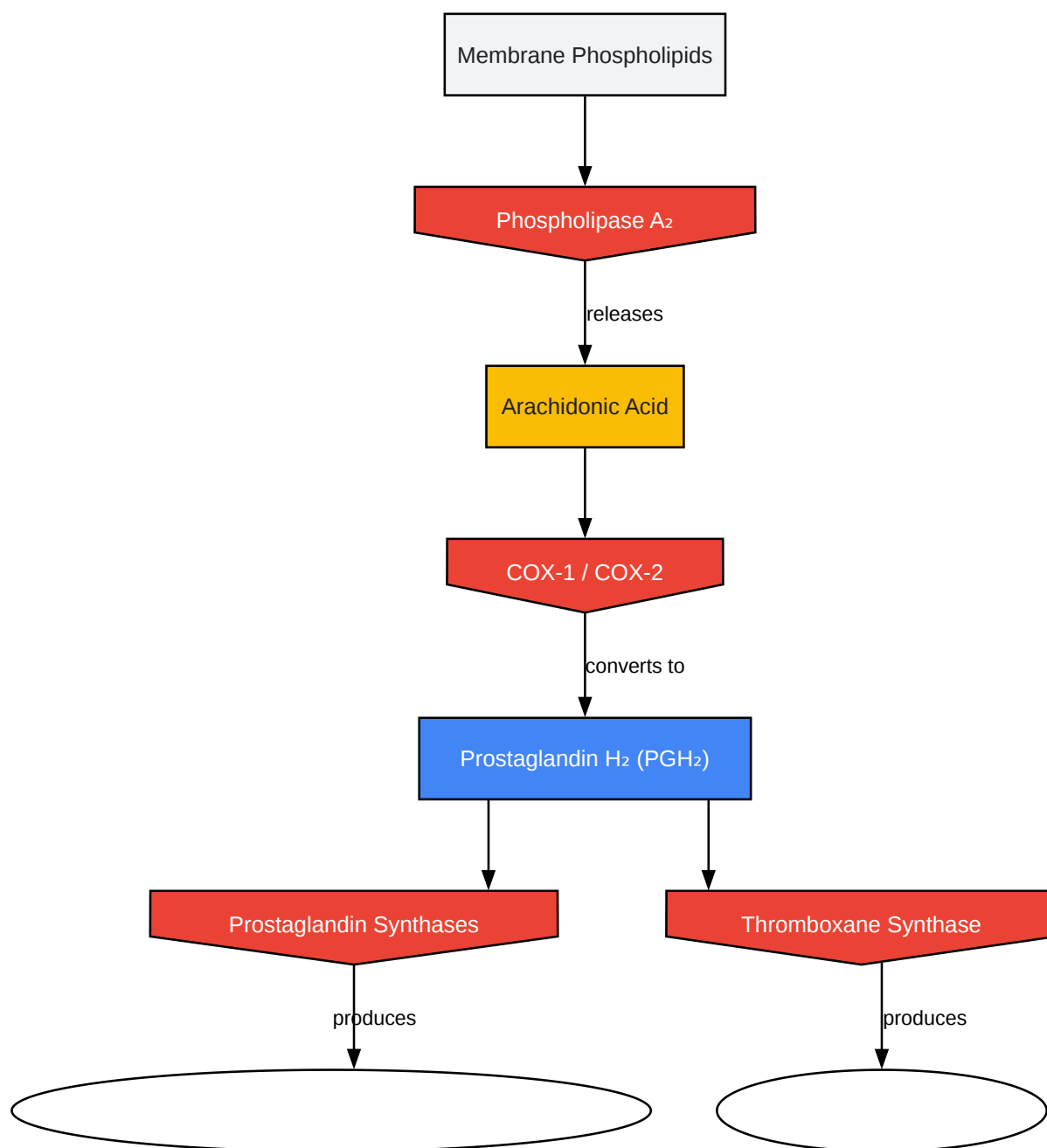


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ER stress-mediated apoptosis pathway induced by **elaidic acid**.

General Prostaglandin Synthesis Pathway

While **elaidic acid** itself is not a direct precursor for the major classes of prostaglandins in the same way as arachidonic acid, it can influence prostaglandin synthesis. This generalized diagram shows the conversion of arachidonic acid to prostaglandins, which can be modulated by various fatty acids.[15][16]



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Generalized prostaglandin synthesis pathway.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of **elaidic acid**, standardized experimental protocols for their measurement, and visual representations of its impact on critical cellular signaling pathways. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the roles and effects of this significant trans fatty acid.

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